![molecular formula C13H12ClFN4O B2565773 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone CAS No. 2195953-53-6](/img/structure/B2565773.png)
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone
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Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied extensively due to their wide range of biological activities . They are known to exhibit promising anticancer properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds . For example, one study reported the synthesis of 1,2,4-triazole derivatives by reacting 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse. For instance, the transformation of the amino group in 1,2,4-triazole derivatives can lead to the synthesis of corresponding nitro, azo, and methylene dinitramine substituted furazans .Physical And Chemical Properties Analysis
1,2,4-Triazole derivatives are known to be thermally stable, with decomposition onset temperatures ranging from 147–228 °C. They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .Scientific Research Applications
Drug Discovery
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Anticancer Activity
1,2,4-Triazole derivatives have shown potential in the treatment of cancer. For instance, certain 1,2,4-triazole hybrids have demonstrated cytotoxic activities against tumor cell lines .
Antimicrobial Activity
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Anti-inflammatory and Analgesic Activity
1,2,4-Triazole derivatives have been found to possess anti-inflammatory and analgesic activities, making them potential candidates for the development of new therapeutic agents .
Organic Synthesis
1,2,4-Triazoles have found broad applications in organic synthesis. They are often used as building blocks in the synthesis of more complex organic compounds .
Materials Science
1,2,4-Triazoles have also found applications in materials science. Their unique properties make them useful in the development of new materials .
Supramolecular Chemistry
1,2,4-Triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds and their high chemical stability .
Bioconjugation
1,2,4-Triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together. This is often used in the development of drugs, therapeutic agents, and diagnostic tools .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4O/c14-12-3-10(15)1-2-11(12)13(20)18-4-9(5-18)6-19-8-16-7-17-19/h1-3,7-9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMWUHHOXQHGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole |
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